molecular formula C21H21ClN4O3 B2394500 3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1448078-57-6

3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one

Cat. No.: B2394500
CAS No.: 1448078-57-6
M. Wt: 412.87
InChI Key: KHXACKTXJJAIEI-UHFFFAOYSA-N
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Description

3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound known for its potential in various scientific research fields. Structurally, it combines quinazolinone, piperidine, and chloropyridine moieties, making it a unique molecule with diverse chemical properties.

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves several key steps. Initially, the quinazolinone core is prepared through the reaction of anthranilic acid with formamide. This intermediate then undergoes further functionalization with the incorporation of the piperidine and chloropyridine groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis under controlled conditions. This includes the use of high-purity reagents and solvents, advanced synthesis reactors, and stringent monitoring of reaction parameters to ensure the desired yield and purity.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : It can be reduced using agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : This compound is prone to nucleophilic and electrophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, potassium permanganate.

  • Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products

Depending on the reaction type, the products can vary. Oxidation may yield quinazoline N-oxide derivatives, reduction can lead to deoxygenated forms, and substitution reactions can produce a variety of functionalized quinazolinone derivatives.

Scientific Research Applications

3-(3-(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is of great interest in several research fields:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a ligand in receptor binding studies.

  • Medicine: : Explored for its pharmacological properties, particularly its potential as an anti-inflammatory or anticancer agent.

  • Industry: : Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Effects

The compound exerts its effects by interacting with specific molecular targets, typically proteins or enzymes, altering their function. This interaction can activate or inhibit pathways crucial for cellular processes.

Molecular Targets and Pathways

The molecular targets can include receptors, enzymes, or other proteins involved in inflammation, cell growth, or signal transduction pathways. For example, it might inhibit specific kinase enzymes involved in cancer cell proliferation.

Similar Compounds

  • 4(3H)-Quinazolinone Derivatives: : These compounds share the quinazolinone core but differ in their substituents, affecting their chemical and biological properties.

  • Piperidine-based Compounds: : Other compounds with the piperidine moiety, such as certain anesthetics and analgesics.

  • Chloropyridine Derivatives: : Compounds like 5-chloro-2-methoxypyridine, which have similar functional groups but different core structures.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, offering a distinct set of chemical reactivity and biological activities not commonly found in other compounds.

This compound’s intricate structure and versatile applications make it a valuable subject for ongoing research and development across multiple scientific disciplines.

Properties

IUPAC Name

3-[3-[4-(5-chloropyridin-2-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3/c22-15-5-6-19(23-13-15)29-16-7-10-25(11-8-16)20(27)9-12-26-14-24-18-4-2-1-3-17(18)21(26)28/h1-6,13-14,16H,7-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXACKTXJJAIEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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